MC4R Antagonist Potency: Positional Preference for 3-Substituted Pyridin-2-ylpiperazines Over Unsubstituted and 2-Substituted Analogs
In a structure-activity relationship (SAR) study of 2-pyridinylpiperazines as melanocortin-4 receptor (MC4R) antagonists, the 3-substituted pyridin-2-ylpiperazine scaffold was identified as a favored core for achieving potent antagonist activity [1]. The study reported that compounds containing the 3-substituted pyridin-2-ylpiperazine moiety demonstrated Ki values in the low nanomolar range (2–50 nM) against MC4R, with representative optimized compounds achieving Ki = 2 nM [2]. In contrast, unsubstituted 1-(pyridin-2-yl)piperazine analogs typically exhibit substantially weaker or undetectable MC4R antagonist activity (Ki > 1 μM) due to the absence of the hydrophobic methyl group that enhances receptor binding pocket occupancy [1]. The 3-methyl substitution in 3-Methyl-1-pyridin-2-yl-piperazine provides the foundational hydrophobic interaction necessary for MC4R engagement, positioning it as the optimal starting scaffold for MC4R antagonist development programs [3].
| Evidence Dimension | MC4R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Foundation scaffold for optimized analogs achieving Ki = 2–50 nM |
| Comparator Or Baseline | Unsubstituted 1-(pyridin-2-yl)piperazine scaffold |
| Quantified Difference | >20-fold improvement in binding affinity (2 nM vs. >1 μM for unsubstituted baseline) |
| Conditions | Radioligand displacement assay using [125I]NDP-α-MSH at human MC4R expressed in HEK293 cells [1] |
Why This Matters
For medicinal chemistry programs targeting MC4R (cachexia, obesity), the 3-methyl substitution is not optional but rather a structural prerequisite for achieving nanomolar potency; procurement of the 3-methyl analog versus unsubstituted piperazine directly impacts the viability of lead compound development.
- [1] Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor. J Med Chem. 2006;49(10):2895-2905. View Source
- [2] Tran JA, Jiang W, et al. Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor. J Med Chem. 2007;50(26):6356-6366. View Source
- [3] BindingDB. BDBM50574246: Antagonist activity at mouse melanocortin receptor 4 (Ki = 2 nM). View Source
